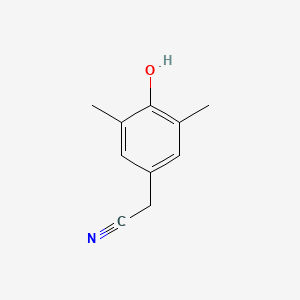
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile is an organic compound with a phenolic structure It is characterized by the presence of two methyl groups and a hydroxyl group on the phenyl ring, along with an acetonitrile group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and acetonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide.
Procedure: The 3,5-dimethylphenol is first reacted with a suitable halogenating agent, such as bromine or chlorine, to introduce a halogen atom at the para position relative to the hydroxyl group. This intermediate is then reacted with acetonitrile in the presence of a base to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-4-hydroxy-phenyl)-methanol: Similar structure but with a methanol group instead of a nitrile group.
(3,5-Dimethyl-4-hydroxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of a nitrile group.
Uniqueness
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the phenyl ring
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3H2,1-2H3 |
InChI Key |
JOXVSUUABHLJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B8698648.png)
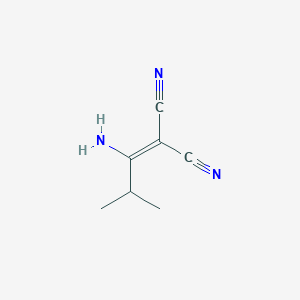
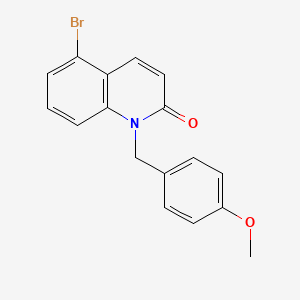
![1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole](/img/structure/B8698674.png)
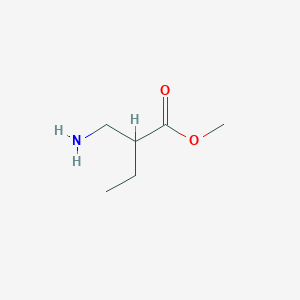
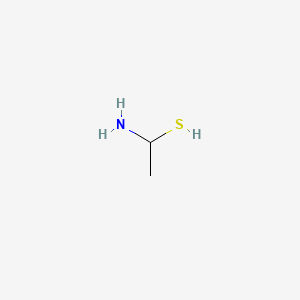
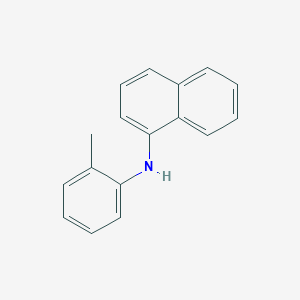
![[18F]AZD4694 Precursor](/img/structure/B8698694.png)
![4-oxo-4H-naphtho[1,2-b]pyran-2-carboxylic acid](/img/structure/B8698696.png)

![2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B8698708.png)

![[4-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B8698719.png)

